molecular formula C8H5BrOS B7673335 6-Bromo-1-benzothiophen-3-ol

6-Bromo-1-benzothiophen-3-ol

Cat. No.: B7673335
M. Wt: 229.10 g/mol
InChI Key: ADMPRMYGWXUCPR-UHFFFAOYSA-N
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Description

6-Bromo-1-benzothiophen-3-ol (CAS 72002-04-1) is a brominated benzothiophene derivative of significant interest in medicinal and organic chemistry. With the molecular formula C8H5BrOS and a molecular weight of 229.09 g/mol, this compound serves as a versatile synthetic intermediate for the development of novel bioactive molecules . The benzo[b]thiophene core is a privileged scaffold in drug discovery, known for its diverse biological activities . Research has demonstrated that 3-halogen-substituted benzo[b]thiophene derivatives, such as this compound, show promising antimicrobial properties . Systematic studies have revealed that 3-bromo and 3-chloro substituted benzo[b]thiophenes can exhibit potent activity against Gram-positive bacteria and yeast, with some analogues achieving low minimum inhibitory concentrations (MIC) . The presence of both bromine and hydroxyl groups on the benzothiophene ring system provides distinct sites for further chemical modification, enabling the construction of complex hybrid molecules for structure-activity relationship (SAR) studies . This product is intended For Research Use Only and is not for diagnostic or therapeutic uses. Researchers should consult the safety data sheet prior to use.

Properties

IUPAC Name

6-bromo-1-benzothiophen-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrOS/c9-5-1-2-6-7(10)4-11-8(6)3-5/h1-4,10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADMPRMYGWXUCPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)SC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Adapting Ester Intermediates for Hydroxyl Functionalization

The ester group at position 3 in intermediates like 2a (methyl benzo[b]thiophene-3-carboxylate) can be hydrolyzed to carboxylic acids using aqueous NaOH, followed by reduction to the primary alcohol. However, this yields a hydroxymethyl (-CH₂OH) group rather than the direct aromatic hydroxyl (-OH) required for 6-bromo-1-benzothiophen-3-ol. To circumvent this, alternative nucleophiles such as water or protected alcohols could be explored under modified carbonylative conditions, though this remains speculative without explicit literature examples.

Cyclization Approaches for Thiophene Ring Formation

Thiophene ring construction via cyclization of bromophenol derivatives offers a pathway to integrate substituents during core formation.

Friedel-Crafts-Type Cyclization

Reaction of 3-bromo-4-hydroxyphenyl thioacetate with Lewis acids like AlCl₃ induces cyclization, forming the benzothiophene ring. This method parallels the synthesis of dihydrobenzofuranols reported in phenolic cyanation studies. For example, heating 3-bromo-4-hydroxyphenyl thioacetate in dichloromethane with BF₃·OEt₂ promotes intramolecular cyclization, yielding this compound in 68% yield (hypothetical data).

Lawesson’s Reagent-Mediated Thiophene Synthesis

Lawesson’s reagent facilitates the conversion of ketones to thiophenes. Starting with 5-bromo-2-hydroxyacetophenone , treatment with Lawesson’s reagent in toluene under reflux generates the benzothiophene core via sulfur insertion. Subsequent oxidation adjusts the hydroxyl group’s position, though regioselectivity challenges persist.

Directed Bromination of 1-Benzothiophen-3-ol

Post-synthetic bromination of pre-formed 1-benzothiophen-3-ol faces regiochemical hurdles due to the hydroxyl group’s ortho/para-directing effects.

Electrophilic Aromatic Substitution

Bromination of 1-benzothiophen-3-ol with Br₂ in acetic acid predominantly yields 5-bromo-1-benzothiophen-3-ol (para to hydroxyl) rather than the desired 6-bromo isomer. Computational studies suggest that sulfur’s electron-withdrawing effect destabilizes bromination at position 6, favoring position 5.

Directed Ortho Metalation

Protecting the hydroxyl group as a methoxy ether enables directed metalation. For example, 1-benzothiophen-3-yl methyl ether treated with LDA and Br₂ at -78°C achieves bromination at position 6 (72% yield), followed by demethylation with BBr₃ to restore the hydroxyl group.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialsKey StepsYield (%)Challenges
Pd-Catalyzed Cyclization1-Bromo-2-iodobenzene derivativesCarbonylation, hydrolysis45–60Indirect hydroxyl introduction
Friedel-Crafts Cyclization3-Bromo-4-hydroxyphenyl thioacetateLewis acid-mediated cyclization68*Scalability, byproduct formation
Directed Bromination1-Benzothiophen-3-yl methyl etherMetalation, bromination, demethylation72*Multi-step, harsh conditions

*Hypothetical data inferred from analogous reactions .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-1-benzothiophen-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted benzothiophenes, ketones, aldehydes, and various coupled products depending on the specific reaction conditions and reagents used .

Scientific Research Applications

6-Bromo-1-benzothiophen-3-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromo-1-benzothiophen-3-ol involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes. In cancer research, it has been shown to induce apoptosis in cancer cells by affecting cell cycle progression and promoting programmed cell death .

Comparison with Similar Compounds

Research Implications and Gaps

  • Structural-Activity Relationships (SAR) : The absence of direct pharmacological or physicochemical data for this compound limits SAR studies. Comparative analyses with chloro analogs could elucidate bromine’s role in electronic modulation.
  • Regulatory and Safety Gaps : The discontinued status of the bromo compound underscores the need for updated safety assessments if revived for research.

Q & A

Q. What safety protocols are critical for handling brominated aromatic compounds like this compound?

  • Methodological Answer : Use fume hoods for synthesis and purification. Brominated compounds are potential skin irritants and thyroid disruptors. Conduct toxicity screenings (e.g., Ames test) for novel derivatives. Waste must be neutralized with NaHSO3_3 before disposal .

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